4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate
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Overview
Description
4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C23H36O3 . It is known for its unique structure, which includes an ethoxymethyl group attached to a phenyl ring, a heptyl group attached to a cyclohexane ring, and a carboxylate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(Ethoxymethyl)benzyl chloride with 4-heptylcyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethoxymethyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: N-bromosuccinimide (NBS) in the presence of light for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the ethoxymethyl group can participate in hydrogen bonding, while the heptyl group can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate
- 4-(Ethoxymethyl)phenyl 4-pentylcyclohexane-1-carboxylate
- 4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-acetate
Uniqueness
4-(Ethoxymethyl)phenyl 4-heptylcyclohexane-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both ethoxymethyl and heptyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
83811-54-5 |
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Molecular Formula |
C23H36O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[4-(ethoxymethyl)phenyl] 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H36O3/c1-3-5-6-7-8-9-19-10-14-21(15-11-19)23(24)26-22-16-12-20(13-17-22)18-25-4-2/h12-13,16-17,19,21H,3-11,14-15,18H2,1-2H3 |
InChI Key |
QONRMDZEAUYBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)COCC |
Origin of Product |
United States |
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